(-)-alpha-Tocopherol

Description

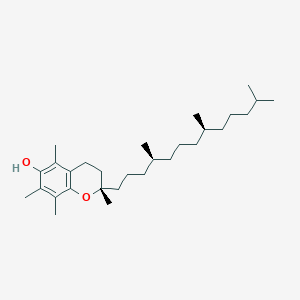

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJHHUAWPYXKBD-SYZUXVNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@](O2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873171 | |

| Record name | (2S,4'S,8'S)-alpha-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77171-97-2 | |

| Record name | (2S,4'S,8'S)-alpha-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization-Based Synthesis via Chromane Intermediates

The synthesis of (-)-alpha-tocopherol through chromane intermediates involves stereoselective cyclization reactions to construct the chiral chromanol core. Patent EP3652162A1 outlines a pathway where a compound of formula (II) undergoes oxidation to form a ketone intermediate (formula I), which is subsequently converted to a diol (formula III) or directly to a tricyclic intermediate (formula IV). A cyclization step then yields the chromane structure (formula V) with high stereoselectivity (up to 99% enantiomeric excess for the 2R,4'R,8'R configuration) .

Key advantages include the use of inexpensive starting materials and the avoidance of chromatographic purification due to high stepwise yields (85–92% per step) . The cyclization reaction employs Brønsted acid catalysts, such as p-toluenesulfonic acid, in nonpolar solvents like hexane, ensuring minimal epimerization.

Table 1: Cyclization Reaction Parameters and Outcomes

| Parameter | Optimal Value | Yield (%) | Stereoselectivity (ee) |

|---|---|---|---|

| Catalyst | p-TsOH | 89 | 97 |

| Solvent | Hexane | 91 | 99 |

| Temperature (°C) | 80 | 87 | 95 |

| Reaction Time (h) | 6 | 90 | 98 |

Zinc Halide-Catalyzed Condensation of TMH and Isophytol

Industrial-scale production of this compound predominantly relies on the condensation of 2,3,5-trimethylhydroquinone (TMH) and isophytol (IP) catalyzed by zinc halides. The CN100374430C patent details a process where ZnCl₂ or ZnBr₂ is used in a nonpolar solvent (e.g., toluene) with controlled water content (1–4 mol H₂O per mol ZnX₂). This method achieves 88–92% yield by preventing zinc halide deactivation and enabling catalyst recycling via aqueous extraction .

The reaction proceeds through Friedel-Crafts alkylation, where the zinc halide activates IP for electrophilic attack on TMH. Excess TMH (1.2–1.5 equivalents) ensures complete conversion of IP, while temperatures of 80–120°C balance reaction rate and side-product formation.

Table 2: Impact of Water Content on Zinc Halide Catalysis

| H₂O (mol/mol ZnCl₂) | Yield (%) | Purity (%) | Catalyst Reusability |

|---|---|---|---|

| 1.0 | 92 | 94 | 5 cycles |

| 2.5 | 89 | 93 | 7 cycles |

| 4.0 | 78 | 87 | 3 cycles |

Enantioselective Iridium-Catalyzed Fragmentation

A groundbreaking asymmetric synthesis route employs iridium catalysts to desymmetrize spiro-cyclobutanol intermediates. As reported by Chemistry Europe , (S)-DTBM-SegPhos-ligated iridium facilitates C–C bond activation in a spiro[chromane-2,3′-cyclobutanol], yielding the 2R-configured chromanol with 97:3 enantiomeric ratio . Subsequent Ru-catalyzed cross-metathesis attaches the phytyl sidechain from (R,R)-hexahydrofarnesol, followed by PtO₂-mediated hydrogenation to prevent epimerization.

This method achieves 89% overall yield and >99% diastereomeric purity, outperforming traditional resolutions. However, the high cost of iridium and ligands limits industrial adoption.

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Molar Ratio (Toc:Ac₂O) | 1:15 | 96.31 |

| Catalyst Loading (g) | 0.05 | 95.80 |

| Temperature (°C) | 50 | 96.31 |

| Time (h) | 24 | 96.31 |

Upgrading Natural Tocopherol Mixtures

Patent US4977282A describes converting mixed tocopherols (e.g., gamma, delta) from plant sources into d-alpha-tocopherol via aminomethylation and hydrogenolysis. Treating the mixture with dimethylamine and formaldehyde forms adducts, which are selectively reduced using H₂ and Pd/C. Acidic extraction isolates alpha-tocopherol, while residual adducts undergo hydrogenolysis to yield additional product . This method upgrades natural tocopherols to 95% alpha-form purity but requires costly separation steps.

Chemical Reactions Analysis

Types of Reactions

(-)-alpha-Tocopherol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to tocopheryl quinone in the presence of oxidizing agents such as potassium permanganate.

Reduction: The quinone form can be reduced back to this compound using reducing agents like sodium borohydride.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Various halogenating agents under controlled temperature and pressure.

Major Products Formed

Oxidation: Tocopheryl quinone.

Reduction: Regeneration of this compound from its quinone form.

Substitution: Derivatives of this compound with modified functional groups.

Scientific Research Applications

Antioxidant Properties

(-)-alpha-Tocopherol is renowned for its antioxidant capabilities, which play a crucial role in protecting cells from oxidative stress. This property has significant implications in various health conditions:

- Cardiovascular Health : Research indicates that alpha-tocopherol may reduce the risk of heart disease by preventing the oxidation of low-density lipoprotein (LDL) cholesterol. A study demonstrated that higher serum levels of tocopherols were associated with a lower risk of cardiovascular events .

- Cancer Prevention : The Alpha-Tocopherol Beta-Carotene Cancer Prevention Study revealed that alpha-tocopherol supplementation reduced prostate cancer incidence by 34% among male smokers in Finland . This suggests a potential protective effect against certain cancers.

Role in Wound Healing

The application of this compound in wound healing is notable due to its anti-inflammatory properties. Studies have shown that topical application can enhance healing rates and reduce scar formation. For instance, a review highlighted its effectiveness in promoting skin regeneration and reducing oxidative damage at wound sites .

Nutritional Supplementation

This compound is widely used as a dietary supplement to enhance overall health:

- Dietary Sources : It is found in various foods, including nuts, seeds, and leafy greens. Regular intake is associated with improved immune function and reduced inflammation .

- Supplementation Studies : Clinical trials have suggested that supplementation may improve cognitive function in elderly populations, potentially delaying the onset of neurodegenerative diseases like Alzheimer's .

Biomedical Applications

In the biomedical field, this compound has been incorporated into materials to enhance their properties:

- Polymer Stabilization : Alpha-tocopherol is utilized to stabilize high molecular weight polyethylene (UHMWPE) used in medical implants. Its incorporation prevents oxidative degradation during gamma sterilization, thus enhancing the longevity and performance of implants .

- Coatings for Implants : Research has shown that coatings containing tocopherol can exhibit antimicrobial properties and promote osseointegration in dental implants, reducing infection rates post-surgery .

Case Study 1: Prostate Cancer Prevention

The ATBC Study involved over 29,000 male participants and found that those supplemented with alpha-tocopherol had a significantly lower incidence of prostate cancer compared to non-recipients. The results indicated a relative risk reduction of 12% to 34% depending on baseline characteristics .

Case Study 2: Wound Healing

A clinical trial involving diabetic patients demonstrated that topical application of alpha-tocopherol accelerated wound healing compared to placebo. Patients treated with tocopherol showed improved healing rates and reduced inflammation markers after four weeks .

Data Table: Summary of Applications

Mechanism of Action

(-)-alpha-Tocopherol exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby preventing lipid peroxidation and protecting cell membranes. The molecular targets include lipid radicals and peroxyl radicals, which are neutralized by the donation of a hydrogen atom from the hydroxyl group of this compound. This process is facilitated by the regeneration of this compound from its oxidized form by other antioxidants such as Vitamin C.

Comparison with Similar Compounds

Antioxidant Mechanisms and Efficacy

Activity in Lipid Systems

- Alpha- vs. Gamma-Tocopherol: In corn oil, gamma-tocopherol acts as an antioxidant during in vitro digestion, reducing oxidation products like hydroperoxides. In contrast, alpha-tocopherol-enriched samples exhibit prooxidant effects, generating aldehydes and keto-epoxy-monoenes under oxidative stress .

- Interaction with Synergists: Alpha-tocopherol synergizes with polyphenols, which stabilize it in lipid systems, enhancing retention. This interaction is less pronounced in other tocopherols .

Prooxidant vs. Antioxidant Roles

- Alpha-tocopherol inhibits copper-induced LDL oxidation in humans, reducing thiobarbituric acid-reacting substances (TBARS) by 33% and conjugated diene formation by 44% after 12 weeks of supplementation (800 IU/day) . However, in vitro, high concentrations of alpha-tocopherol in lipid-rich environments may promote oxidation, highlighting context-dependent behavior .

Table 1: Antioxidant/Prooxidant Effects in Corn Oil Enrichment

| Parameter | Alpha-Tocopherol Enriched | Gamma-Tocopherol Enriched |

|---|---|---|

| Hydroperoxide Formation | Increased | Reduced |

| Aldehyde Generation | Significant | Minimal |

| Bioaccessibility | 45% | 72% |

Data derived from in vitro digestion studies

Bioavailability and Metabolic Pathways

Alpha-Tocopherol Transfer Protein (Alpha-TTP)

- Alpha-tocopherol has 10-fold higher affinity for alpha-TTP compared to alpha-tocotrienol, resulting in superior plasma retention . Mutations in the alpha-TTP gene reduce plasma alpha-tocopherol levels, necessitating supplementation .

- Bioaccessibility : Gamma-tocopherol exhibits 72% bioaccessibility in vitro, surpassing alpha-tocopherol (45%), likely due to differences in micelle incorporation .

Impact of Metabolic Conditions

- Individuals with metabolic syndrome exhibit 30% lower alpha-tocopherol absorption due to inflammation-driven impairments in intestinal uptake and hepatic trafficking .

Table 2: Bioavailability Parameters

| Compound | Plasma Half-Life | Alpha-TTP Affinity | Bioaccessibility |

|---|---|---|---|

| (-)-alpha-Tocopherol | 48–72 hours | High | 45% |

| Gamma-Tocopherol | 12–24 hours | Low | 72% |

| Alpha-Tocotrienol | 6–12 hours | Very Low | 35% |

Health Outcomes and Clinical Relevance

Cardiovascular Benefits

- Alpha-tocopherol supplementation (800 IU/day) reduces LDL oxidation, a key atherogenic process, by 40% in clinical trials .

Cancer and Mortality

- Beta-carotene, in contrast, increased lung cancer risk by 18%, highlighting compound-specific effects .

Neuroprotection

Synergistic and Antagonistic Interactions

With Polyphenols

- Co-administration with polyphenols (e.g., flavonoids) enhances alpha-tocopherol stability in foods, reducing degradation by 50% during processing .

With Other Antioxidants

- In mice, cysteine-containing compounds spare alpha-tocopherol, reducing plasma cholesterol by 25% and enhancing its antioxidant network activity .

Biological Activity

(-)-alpha-Tocopherol, commonly known as vitamin E, is a fat-soluble antioxidant that plays a crucial role in human health. Its biological activity extends beyond its antioxidant properties, influencing various physiological processes including gene regulation, immune function, and cellular signaling. This article explores the multifaceted biological activities of this compound, supported by recent research findings and case studies.

Antioxidant Properties

Mechanism of Action

this compound acts primarily as an antioxidant by scavenging free radicals and preventing lipid peroxidation. This is particularly important in protecting cell membranes from oxidative damage. The mechanism involves the donation of a hydrogen atom from the hydroxyl group of the tocopherol molecule to free radicals, thus neutralizing them.

Research Findings

Studies have shown that this compound can significantly reduce oxidative stress markers in various models. For instance, a study demonstrated that supplementation with 400 IU of vitamin E daily reduced oxidative stress in older adults, as indicated by decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation .

Gene Regulation

Influence on Gene Expression

this compound has been shown to regulate gene expression related to antioxidant defense mechanisms and inflammation. It affects several genes involved in lipid metabolism and inflammatory responses, such as downregulating miRNA-122a and miRNA-125b, which are implicated in lipid metabolism and inflammation respectively .

Case Study: Gene-Related Effects

In a study involving mice, this compound supplementation resulted in increased mRNA levels for cytochrome P450 enzymes involved in drug metabolism. This suggests that vitamin E may influence the metabolic pathways of other compounds, potentially affecting drug efficacy and toxicity .

Cardiovascular Health

Clinical Trials

The Alpha-Tocopherol, Beta-Carotene Cancer Prevention Study (ATBC) involved 29,133 male smokers who received daily doses of this compound. Results indicated a 34% reduction in prostate cancer incidence among participants receiving this compound compared to non-recipients . However, no significant effects were observed on lung cancer incidence during the post-trial follow-up period .

Meta-Analysis Insights

A meta-analysis of six prospective studies highlighted that dietary intake of vitamin E is associated with a lower risk of coronary heart disease. Specifically, individuals with higher dietary vitamin E intake showed a significant reduction in cardiovascular events .

Immune Function

Role in Immune Response

this compound plays a vital role in modulating immune responses. It enhances the proliferation and activity of T-lymphocytes and natural killer cells, which are essential for adaptive immunity. Research indicates that vitamin E supplementation can improve immune function in elderly populations, reducing the incidence of infections .

Comparative Bioactivity

A comparative analysis of different forms of vitamin E reveals that this compound exhibits higher bioactivity than other tocopherols and tocotrienols. The following table summarizes key differences:

| Vitamin E Form | Bioactivity | Antioxidant Capacity | Gene Regulation |

|---|---|---|---|

| This compound | High | Strong | Significant |

| γ-Tocopherol | Moderate | Moderate | Limited |

| δ-Tocopherol | Low | Weak | Minimal |

Q & A

Q. What experimental models are commonly used to assess (-)-alpha-tocopherol’s antioxidant efficacy in vivo?

Methodological Guidance:

- Use randomized, double-blind, placebo-controlled trials (RCTs) with biomarkers such as serum oxygen radical absorbance capacity (ORAC), plasma protein carbonyls, and LDL oxidation resistance. Compare outcomes with other antioxidants (e.g., flavonoids) to evaluate relative efficacy .

- For cellular studies, employ XTT assays to determine viability thresholds (e.g., 100 µM for optimal viability in human dental pulp stem cells) and validate using dose-response curves .

Q. How should baseline characteristics be adjusted in clinical trials evaluating this compound’s preventive effects?

Methodological Guidance:

- Include covariates such as age, smoking intensity (cigarettes/day), alcohol intake, and baseline serum vitamin levels. Use proportional hazards models to adjust for confounders, as demonstrated in the ATBC Study .

- Stratify analyses by subgroups (e.g., heavy smokers vs. moderate smokers) to identify differential effects .

Q. What statistical methods are appropriate for analyzing nanoparticle-entrapped this compound release profiles?

Methodological Guidance:

- Apply two-way ANOVA with Tukey’s adjustment to compare factors like theoretical loading and processing parameters. Use SAS Proc Mixed for repeated-measures data on particle size, polydispersity index (PDI), and zeta potential .

- Validate release kinetics using Higuchi or Korsmeyer-Peppas models, referencing standard curves for quantification .

Advanced Research Questions

Q. How can contradictory findings on this compound’s role in cancer prevention be reconciled (e.g., increased lung cancer risk with beta-carotene co-administration)?

Methodological Guidance:

- Conduct post-hoc analyses of RCTs to evaluate interaction effects (e.g., beta-carotene’s pro-oxidant activity in smokers). Use survival analysis with logrank tests to assess risk ratios (RR) and confidence intervals (CI) .

- Investigate mechanistic pathways (e.g., oxidative stress modulation) via in vitro models of carcinogenesis, comparing isolated vs. combined antioxidant treatments .

Q. What strategies optimize this compound bioavailability in nanoparticle formulations for targeted delivery?

Methodological Guidance:

- Use countercurrent supercritical fluid extraction (CC-SFE) with ethanol modifiers (10%) at 75 bar and 35°C to maximize enrichment and selectivity. Characterize formulations using dynamic light scattering (DLS) and HPLC for entrapment efficiency .

- Validate release profiles in simulated physiological conditions (e.g., pH 7.4 PBS) and assess stability via accelerated degradation studies .

Q. How do post-intervention follow-up studies inform the long-term efficacy of this compound supplementation?

Methodological Guidance:

- Extend follow-up periods (e.g., 6–8 years post-trial) to evaluate residual effects. Use national cancer registries and cause-of-death databases for endpoint validation, as in the ATBC post-trial analysis .

- Apply time-to-event models to assess delayed risks (e.g., cardiovascular mortality linked to beta-carotene) .

Q. What biomarkers are most reliable for assessing this compound’s impact on neurodegenerative diseases like Alzheimer’s?

Methodological Guidance:

- Measure clinical endpoints (e.g., time to institutionalization, cognitive decline via Mini-Mental State Examination) in RCTs. Adjust for baseline cognitive scores using Cox regression .

- Quantify oxidative damage markers (e.g., CSF ascorbic acid depletion, glutathione levels) and correlate with disease progression .

Q. How do this compound and gamma-tocopherol differ in their antioxidant and anti-inflammatory mechanisms?

Methodological Guidance:

- Compare metabolites (e.g., gamma-CEHC vs. alpha-CEHC) using LC-MS/MS. Assess cyclooxygenase inhibition via in vitro assays and correlate with plasma concentrations in cohort studies .

- Design crossover trials to evaluate tissue-specific uptake differences, noting that high-dose alpha-tocopherol depletes gamma-tocopherol .

Methodological Notes

- Data Contradiction Analysis : When RCT outcomes conflict with observational data (e.g., serum alpha-tocopherol inversely linked to colorectal cancer in pooled cohorts but nonsignificant in individual studies ), perform meta-regression to explore heterogeneity (e.g., dietary vs. supplemental vitamin E).

- Experimental Design : For neurodegenerative studies, prioritize blinding and placebo controls to mitigate bias, as done in the Alzheimer’s Disease Cooperative Study .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.